Lipophilicity Enhancement via 3-Propyl Substitution: Calculated vs. Parent Indoline
The introduction of a propyl group at the 3-position of the indoline scaffold increases calculated lipophilicity relative to the unsubstituted parent compound, 2,3-dihydro-1H-indol-5-ol. This difference is a key determinant in predicting membrane permeability and non-specific binding in biological assays .
| Evidence Dimension | Calculated logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | Calculated logP = 2.26 |
| Comparator Or Baseline | 2,3-dihydro-1H-indol-5-ol (CAS 172078-33-0), Calculated logP = 1.15 |
| Quantified Difference | Δ logP = +1.11 |
| Conditions | Computational prediction using ChemAxon software |
Why This Matters
Higher logP values correlate with increased membrane permeability, a critical parameter for optimizing compound bioavailability and cellular uptake in drug discovery campaigns .
